molecular formula C10H14BrN B13094366 (S)-1-(4-Bromophenyl)-N,N-dimethylethanamine

(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine

Cat. No.: B13094366
M. Wt: 228.13 g/mol
InChI Key: YUNJWUBNQZOPRY-QMMMGPOBSA-N
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Description

(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a dimethylamino group attached to an ethyl chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-N,N-dimethylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(4-Bromophenyl)ethanamine.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.

    Dimethylation: The ethylamine group is then dimethylated using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.

    Automated Dimethylation: Employing automated systems for the dimethylation step to enhance yield and purity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., hydroxide, amine) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like NaOH or NH3 in polar solvents.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Phenyl derivatives with substituted groups.

Scientific Research Applications

(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chlorophenyl)-N,N-dimethylethanamine: Similar structure but with a chlorine atom instead of bromine.

    (S)-1-(4-Fluorophenyl)-N,N-dimethylethanamine: Contains a fluorine atom on the phenyl ring.

    (S)-1-(4-Methylphenyl)-N,N-dimethylethanamine: Features a methyl group on the phenyl ring.

Uniqueness

(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can lead to distinct chemical and biological properties, making this compound particularly valuable in specific research and industrial applications.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H14BrN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3/t8-/m0/s1

InChI Key

YUNJWUBNQZOPRY-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N(C)C

Origin of Product

United States

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